molecular formula C6H3N3O4 B14708366 5-Nitro-2,1,3-benzoxadiazol-4(1H)-one CAS No. 22250-52-8

5-Nitro-2,1,3-benzoxadiazol-4(1H)-one

Cat. No.: B14708366
CAS No.: 22250-52-8
M. Wt: 181.11 g/mol
InChI Key: FASGAHGFACIZRM-UHFFFAOYSA-N
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Description

5-Nitro-2,1,3-benzoxadiazol-4(1H)-one: is a heterocyclic compound that contains a benzoxadiazole ring system with a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,1,3-benzoxadiazol-4(1H)-one typically involves the nitration of 2,1,3-benzoxadiazol-4(1H)-one. This can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position.

Industrial Production Methods: Industrial production methods would likely involve optimizing the nitration process for large-scale synthesis, ensuring high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group can undergo further oxidation to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or chemical reductants.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso derivatives or other oxidized forms.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoxadiazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Potential use as a fluorescent probe due to its aromatic structure and nitro group.
  • Investigated for its biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential therapeutic applications, particularly in drug development.

Industry:

  • Utilized in the development of advanced materials, such as polymers and dyes.
  • Applied in the field of electronics for the creation of organic semiconductors.

Mechanism of Action

The mechanism of action of 5-Nitro-2,1,3-benzoxadiazol-4(1H)-one would depend on its specific application. For example, as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In biological systems, it may target specific enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

    2,1,3-Benzoxadiazole: The parent compound without the nitro group.

    5-Amino-2,1,3-benzoxadiazol-4(1H)-one: The reduced form with an amino group instead of a nitro group.

    5-Chloro-2,1,3-benzoxadiazol-4(1H)-one: A halogenated derivative.

Uniqueness:

  • The presence of the nitro group at the 5-position imparts unique electronic and steric properties, influencing its reactivity and applications.
  • The nitro group can be a site for further chemical modification, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

22250-52-8

Molecular Formula

C6H3N3O4

Molecular Weight

181.11 g/mol

IUPAC Name

5-nitro-2,1,3-benzoxadiazol-4-ol

InChI

InChI=1S/C6H3N3O4/c10-6-4(9(11)12)2-1-3-5(6)8-13-7-3/h1-2,10H

InChI Key

FASGAHGFACIZRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1[N+](=O)[O-])O

Origin of Product

United States

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